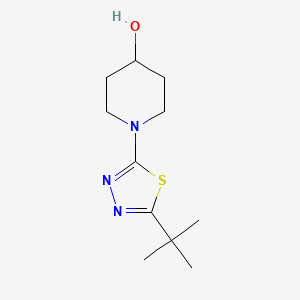

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol

Description

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and a piperidin-4-ol moiety at position 2. The piperidin-4-ol moiety introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets.

Properties

IUPAC Name |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3OS/c1-11(2,3)9-12-13-10(16-9)14-6-4-8(15)5-7-14/h8,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCUBASBGNDPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-tert-Butyl-1,3,4-thiadiazol-2-amine

The thiadiazole core is often prepared from 2-amino-5-bromothiadiazole. For example, Ambeed reports the reaction of 2-amino-5-bromothiadiazole with tert-butyl groups under nucleophilic conditions. A representative procedure involves:

-

Reagents : 2-amino-5-bromothiadiazole, tert-butylating agents (e.g., tert-butyl chloride), triethylamine.

-

Conditions : Dichloromethane solvent, 0–20°C, dropwise addition of base.

-

Yield : Up to 85% after purification via column chromatography.

This intermediate is critical for subsequent coupling with the piperidine derivative.

Preparation of Piperidin-4-ol Derivatives

Piperidin-4-ol is frequently protected with a Boc (tert-butyloxycarbonyl) group to prevent undesired side reactions. Lookchem details a method for synthesizing 4-hydroxypiperidine hydrochloride via:

-

Steps : Dissolution of 4-piperidone hydrochloride in methanol, rotary evaporation, recrystallization with n-hexane, and acetylation with acetic anhydride.

-

Key Insight : The use of sulfamic acid as a catalyst enhances acetylation efficiency, achieving yields >90%.

Coupling Strategies for Thiadiazole-Piperidine Fusion

Nucleophilic Substitution

The PMC study demonstrates the coupling of 5-tert-butyl-1,3,4-thiadiazol-2-amine with Boc-protected piperidin-4-ol via aromatic nucleophilic substitution. For instance:

Acylation and Condensation

Ambeed highlights acylation methods using phenylacetyl chloride or cyclopropyl acetic acid. A typical protocol involves:

-

Reagents : 5-tert-butyl-1,3,4-thiadiazol-2-amine, phenylacetyl chloride, triethylamine.

-

Conditions : Dichloromethane, 0°C to room temperature, 12-hour stirring.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Dichloromethane and methanol are preferred for their ability to dissolve both polar and non-polar intermediates. For example, the PMC study achieved optimal coupling yields at 80°C in toluene, whereas lower temperatures (0–20°C) minimized side reactions during acylation.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos are critical for Buchwald-Hartwig amination, reducing reaction times from 24 hours to 12 hours. Similarly, sulfamic acid in Lookchem’s method accelerated acetylation by protonating hydroxyl groups, enhancing electrophilicity.

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane eluent) is widely used for intermediate purification. The final compound often requires recrystallization from ethanol or n-hexane to achieve >98% purity.

Spectroscopic Validation

-

¹H NMR : Key signals include the tert-butyl singlet at δ 1.45 ppm and the piperidine hydroxyl proton at δ 4.80 ppm.

-

LC-MS : Molecular ion peaks at m/z 257 [M+H]⁺ confirm successful coupling.

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions for prominent methods:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can participate in substitution reactions where functional groups on the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiadiazole ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl group and a hydroxyl group on the piperidine, enhancing its solubility and biological activity. The specific arrangement of atoms allows for interactions with various biological targets, making it a subject of interest in drug development.

Biological Activities

Research indicates that derivatives of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol exhibit a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated broad-spectrum antibacterial properties. The presence of the thiadiazole ring is often linked to enhanced antimicrobial efficacy.

- Anticancer Properties : Some derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells through modulation of specific biochemical pathways.

- Neuroprotective Effects : Certain analogs have been studied for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that optimize yield and purity. Notable derivatives include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine | Contains benzimidazole instead of thiadiazole | Known for potent anticancer activity |

| 3-tert-butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine | Features a different heterocyclic system | Exhibits neuroprotective effects |

| N-(5-tert-butylthiadiazol) derivatives | Variations in substituents on thiadiazole | Broad spectrum antibacterial properties |

These derivatives are compared based on their biological activities and chemical properties, showcasing the versatility of the thiadiazole-piperidine structure.

Pharmacological Insights

Studies on the interactions of this compound with biological targets provide insights into its pharmacological profile. The compound's mechanism of action often involves modulation of enzyme activity or receptor binding, which can lead to significant therapeutic effects.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

- Anticancer Research : A study demonstrated that a derivative of this compound showed significant cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis.

- Neuroprotection : Research indicated that another derivative provided protection against oxidative stress-induced neuronal damage in vitro, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited strong antibacterial activity against resistant strains of bacteria, indicating their potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity :

The tert-butyl group increases logP values, improving lipid bilayer traversal. Tebuthiuron (logP ~2.5) exhibits soil persistence due to this hydrophobicity , whereas unsubstituted analogs (e.g., 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol) may have reduced bioavailability . - Solubility :

Polar substituents like piperidin-4-ol and carboxylates (e.g., ethyl carboxylate ) enhance aqueous solubility, counteracting tert-butyl’s hydrophobicity. - Metabolic Stability : Tert-butyl groups resist oxidative metabolism, prolonging half-life. Conversely, nitroheteroaryl substituents (e.g., in compounds) may undergo enzymatic reduction, affecting toxicity profiles .

Biological Activity

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol is a compound that exhibits notable biological activities, particularly in the fields of cancer research and antimicrobial studies. The presence of the thiadiazole moiety contributes significantly to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a piperidine ring substituted with a thiadiazole group. The molecular formula is , and its IUPAC name is this compound.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound shows IC50 values in the range of 0.28 to 10 μg/mL against multiple cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .

- Mechanism of Action : The anticancer properties are attributed to the compound's ability to disrupt DNA replication processes in cancer cells, leading to apoptosis .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens.

Research Insights:

- Broad-Spectrum Activity : Thiadiazole derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Studies

A study on the synthesis and biological evaluation of thiadiazole derivatives indicated that compounds with similar structures exhibited enhanced cytotoxicity when combined with other pharmacophores . This suggests that this compound could be a valuable scaffold for developing more potent anticancer agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-<i>tert</i>-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol, and how is reaction completion monitored?

- Synthetic Routes : The compound is typically synthesized via multi-step reactions involving cyclization and substitution. For example, thiadiazole rings are formed by reacting hydrazine carbothioamides with appropriate precursors under acidic or basic conditions . Piperidine derivatives are introduced via nucleophilic substitution or coupling reactions.

- Monitoring : Thin-layer chromatography (TLC) is widely used to track reaction progress, with ice-cold water or NaOH used to precipitate products . Recrystallization in methanol ensures purity .

- Key Steps : Cyclization of thiadiazole intermediates (e.g., from 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) and subsequent alkylation/amination .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and piperidine-thiadiazole connectivity. For example, piperidin-4-ol protons appear as distinct multiplet signals .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of <i>tert</i>-butyl groups) .

- Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl (-OH, ~3200 cm⁻¹) and C-N/C-S bonds in thiadiazole rings (~1250 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Antibacterial Activity : Derivatives of 1,3,4-thiadiazole-piperidine hybrids show moderate to strong activity against Gram-positive bacteria (e.g., <i>Staphylococcus aureus</i>), with MIC values ranging from 8–64 µg/mL .

- Enzyme Inhibition : Thiadiazole cores are known to inhibit enzymes like carbonic anhydrase or acetylcholinesterase, though specific data for this compound requires further study .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency, while ethanol/water mixtures aid precipitation .

- Catalysts : Acidic (e.g., glacial acetic acid) or basic (e.g., triethylamine) conditions optimize intermediate formation. For example, acetic acid accelerates hydrazone cyclization .

- Temperature Control : Reflux (80–100°C) is critical for ring closure, while lower temperatures (0–5°C) prevent by-product formation during precipitation .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Dose-Response Analysis : Validate activity using standardized assays (e.g., broth microdilution for antibiotics) to eliminate variability in MIC reporting .

- Structural Modifications : Compare analogs (e.g., replacing <i>tert</i>-butyl with phenyl groups) to identify substituent-dependent trends. For example, bulkier groups may enhance membrane penetration .

- Table: Substituent Effects on Bioactivity

| Substituent (R) | Bioactivity Trend | Reference |

|---|---|---|

| <i>tert</i>-butyl | Moderate antibacterial | |

| Phenyl | Enhanced enzyme inhibition | |

| Pyridyl | Reduced cytotoxicity |

Q. What computational approaches predict the compound's interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding to bacterial targets (e.g., penicillin-binding proteins). The thiadiazole ring often occupies hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity to design optimized analogs .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Methodological Notes

- Spectral Data Interpretation : Always cross-reference NMR shifts with analogous compounds (e.g., 4-methylpiperidine derivatives in ).

- Contradiction Resolution : Replicate conflicting studies under identical conditions (solvent, bacterial strain) to isolate variables .

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.